Product packaging for 4-Cyclohexylaminomethyl-1H-quinolin-2-one(Cat. No.:CAS No. 483284-99-7)

4-Cyclohexylaminomethyl-1H-quinolin-2-one

Cat. No.: B2606214
CAS No.: 483284-99-7
M. Wt: 256.349
InChI Key: YOLQBYKKRJNSRB-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and development. researchgate.netnih.govmdpi.com An analysis of FDA-approved drugs reveals that a significant majority, estimated to be around 59%, incorporate these structures. nih.gov Their prevalence stems from the unique physicochemical properties imparted by the nitrogen atom, which can participate in hydrogen bonding, act as a basic center, and coordinate with metal ions, all of which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

These heterocyclic systems are integral to a vast array of natural products, including alkaloids, vitamins, and nucleic acids, which have historically served as a rich source of inspiration for drug design. nih.gov The structural diversity of nitrogen heterocyles allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them an indispensable tool for medicinal chemists in the creation of novel therapeutic agents. researchgate.netresearchgate.net

Overview of Quinoline-2-one Derivatives as Privileged Pharmacophores

Within the broad class of nitrogen-containing heterocycles, quinoline-2-one derivatives are recognized as "privileged pharmacophores". mdpi.com This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The rigid, bicyclic structure of the quinoline-2-one core provides a robust scaffold that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).

The history of quinoline-based agents in medicine is long and distinguished, with its origins tracing back to the 17th century with the use of quinine (B1679958) from cinchona bark for the treatment of malaria. researchgate.net The isolation of quinine in 1820 marked a pivotal moment, paving the way for synthetic quinoline (B57606) derivatives. mdpi.com A significant breakthrough in the 20th century was the development of chloroquine, a potent antimalarial drug. semanticscholar.org Over the years, modifications to the quinoline scaffold have led to the discovery of agents with a wide spectrum of therapeutic applications, cementing its importance in medicinal chemistry. researchgate.net

The versatility of the quinoline-2-one scaffold is underscored by the extensive range of biological activities reported for its derivatives. These compounds have been shown to possess significant potential in various therapeutic areas:

Antimicrobial: Derivatives have demonstrated activity against a range of bacteria and fungi. derpharmachemica.comnih.govmdpi.com

Anticancer: Many quinoline-2-one analogues exhibit potent cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netnih.gov

Antiviral: The scaffold has been explored for its potential to inhibit viral replication. researchgate.net

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents. researchgate.net

Antimalarial: Continuing the legacy of quinine, novel quinoline-2-ones are being investigated for their antimalarial properties. nih.govmdpi.com

Antituberculosis: The quinoline core is a key component in some antitubercular drugs. mdpi.com

This broad spectrum of activity highlights the remarkable adaptability of the quinoline-2-one pharmacophore. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgderpharmachemica.comnih.govmdpi.comnih.govnih.govnih.govnih.govnih.govbldpharm.com

Rationale for Investigating 4-Cyclohexylaminomethyl-1H-quinolin-2-one and its Derivatives

The rationale for the specific investigation of this compound stems from the established biological potential of the broader class of 4-(aminomethyl)quinolin-2(1H)-one derivatives. Research has indicated that substitutions at the 4-position of the quinolin-2-one ring can significantly influence biological activity. The introduction of an aminomethyl group provides a key point for further functionalization, allowing for the exploration of how different substituents on the nitrogen atom impact the pharmacological profile of the molecule.

Studies on novel 4-(aminomethyl)quinolin-2(1H)-one derivatives have demonstrated their potential as anticancer agents. For instance, a series of these compounds, devoid of the more commonly studied 3-aryl and N-methyl substitutions, were synthesized and evaluated for their in vitro anticancer activity against the A549 human lung cancer cell line. This research highlights the therapeutic potential inherent to the 4-(aminomethyl) scaffold itself.

The selection of a cyclohexyl group for substitution on the aminomethyl nitrogen is a deliberate design choice. The bulky and lipophilic nature of the cyclohexyl ring can influence the molecule's ability to cross cell membranes and its interaction with hydrophobic pockets within a biological target. This modification allows for the investigation of how steric bulk and lipophilicity at this position affect the compound's efficacy and selectivity. Therefore, the synthesis and biological evaluation of this compound and its derivatives represent a logical and promising step in the ongoing effort to develop novel quinoline-2-one-based therapeutic agents.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in the public domain, the biological activity of closely related 4-(aminomethyl)quinolin-2(1H)-one derivatives provides valuable insights into its potential. A study by Sharma et al. (2014) involved the synthesis and anticancer screening of a series of novel 4-(aminomethyl)quinolin-2(1H)-one derivatives. The findings from this study underscore the potential of this class of compounds.

CompoundSubstitution on Aminomethyl GroupTarget Cell LineReported Activity
Derivative Series (e.g., 7a-e)Various Amino SubstitutionsA549 (Human Lung Carcinoma)Identified as potential anticancer agents, with compound 7e being the most potent in the series.

Data is representative of findings for the general class of 4-(aminomethyl)quinolin-2(1H)-one derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O B2606214 4-Cyclohexylaminomethyl-1H-quinolin-2-one CAS No. 483284-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(cyclohexylamino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLQBYKKRJNSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Target Identification and Mechanistic Studies of 4 Cyclohexylaminomethyl 1h Quinolin 2 One

Exploration of Specific Protein and Enzyme Interactions

The therapeutic potential of 4-Cyclohexylaminomethyl-1H-quinolin-2-one is rooted in its ability to interact with a range of proteins and enzymes, influencing their function and leading to downstream biological effects.

Adrenoceptor Antagonism: Insights from Analogues (e.g., α1B-Adrenoceptor)

While direct studies on this compound are limited, research into its analogues provides significant insights into its potential as an adrenoceptor antagonist. Adrenoceptors are key components of the sympathetic nervous system, and their blockade can have profound physiological effects.

A close analogue, 3-[(cyclohexylamino)methyl]-6-methylquinolin-2(1H)-one, has been identified as having a strong binding affinity for the α1B-adrenoceptor, although with some reduction in selectivity compared to other compounds in the same study acs.org. This finding suggests that the core quinolin-2-one structure, combined with a cyclohexylaminomethyl side chain, is a viable scaffold for interacting with α-adrenoceptors. The α1-adrenoceptors are involved in processes such as smooth muscle contraction, and their antagonists are used to treat conditions like hypertension youtube.com. The antagonistic activity of these analogues highlights a potential mechanism of action for this compound.

Topoisomerase Inhibition (e.g., Topoisomerase I and IIα)

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them critical targets in cancer therapy eurekaselect.com. The quinoline (B57606) scaffold is a known feature of several topoisomerase inhibitors.

Studies on various quinoline derivatives have demonstrated their capacity to inhibit both Topoisomerase I and Topoisomerase IIα. For instance, a series of pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess potent cytotoxic effects, with some compounds exhibiting significant inhibition of Topoisomerase IIα activity nih.gov. These molecules are thought to function by stabilizing the enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis) eurekaselect.com. Other related compounds, such as acridine-thiosemicarbazone derivatives, which also contain a quinoline-like structure, have shown the ability to inhibit Topoisomerase IIα nih.gov. These findings indicate that compounds based on the quinoline core, such as this compound, may exert their effects by interfering with topoisomerase function.

Phosphodiesterase 1 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE1, in particular, is a calcium and calmodulin-dependent phosphodiesterase. The quinolin-2(1H)-one scaffold has been identified as a promising basis for the development of potent and selective PDE1 inhibitors nih.gov.

Inhibition of PDE1 leads to an increase in intracellular levels of cGMP and cAMP, which can modulate various physiological processes, including inflammation and neuronal signaling. Research has led to the rational design of novel quinolin-2(1H)-one derivatives with high inhibitory activity against PDE1. While specific IC50 values for this compound are not detailed in the provided search results, the consistent activity of this chemical class points towards a probable inhibitory effect on PDE1.

Inhibition of Metabolic Enzymes (e.g., InhA and EthR from Mycobacterium tuberculosis)

In the context of infectious diseases, this compound has been investigated for its potential to inhibit key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. An in-silico study identified this compound as a potential inhibitor of two crucial enzymes: enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR nih.govsemanticscholar.orgbiorxiv.orgnih.gov.

InhA is a vital enzyme in the fatty acid synthesis pathway of the bacterium, which is essential for building the mycobacterial cell wall. EthR is a repressor that controls the activation of the pro-drug ethionamide. Inhibition of these targets can disrupt the bacterium's viability and resistance mechanisms. Molecular docking studies have calculated the binding affinities of this compound for these enzymes.

Target EnzymeOrganismBinding Energy (kcal/mol)
InhAMycobacterium tuberculosis-8.15
EthRMycobacterium tuberculosis-7.50

Interaction with Nucleic Acids (e.g., DNA Binding and Interference with DNA Synthesis)

The planar nature of the quinoline ring system suggests a potential for direct interaction with nucleic acids, a mechanism of action for many therapeutic agents. The ability of a compound to bind to DNA can interfere with essential cellular processes like DNA replication and repair.

Research on quinoline-based compounds has shown that they can function as DNA intercalators nih.gov. Intercalation involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA, such as helix extension and unwinding, which can inhibit the function of enzymes that act upon DNA nih.govcell.com. Some quinoline analogues have been shown to bind preferentially to (G+C)-rich regions of DNA, while others exhibit different sequence specificities nih.gov.

Furthermore, certain quinoline derivatives have been observed to intercalate into DNA only when it is bound by an enzyme, causing a conformational change that inhibits the enzyme's catalytic activity cell.com. This mode of action suggests that the interference with DNA synthesis by compounds like this compound may be a result of a dual action: direct DNA binding and the subsequent inhibition of DNA-processing enzymes.

Modulation of Intracellular Signaling Pathways

The inhibition of enzymes like phosphodiesterases can have cascading effects on intracellular signaling pathways that regulate a multitude of cellular functions, including inflammation and cell survival.

The modulation of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades is a key mechanism for controlling inflammatory responses nih.govnih.gov. For example, the inhibition of phosphodiesterase 4 (PDE4), which is structurally related to PDE1, has been shown to suppress the production of pro-inflammatory cytokines by interfering with the NF-κB and MAPK pathways mdpi.com. This is achieved by increasing intracellular cAMP levels. Given that quinolin-2-one derivatives are known PDE1 inhibitors, it is plausible that this compound could exert anti-inflammatory effects by modulating these same pathways through the elevation of cGMP and/or cAMP. Studies on other natural compounds like flavonoids have demonstrated that they can potently inhibit these signaling cascades, reducing the expression of inflammatory mediators researchgate.net.

Elucidation of Molecular Mechanisms Underlying Biological Activities (e.g., Apoptosis Induction, Cell Cycle Arrest in in vitro models)

The precise molecular mechanisms underpinning the biological activities of this compound are not extensively detailed in publicly available research. However, by examining studies on structurally related quinolin-2-one and quinazolinone derivatives, a plausible mechanistic framework can be inferred. These related compounds have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell proliferation cycle (cell cycle arrest) in various cancer cell lines through modulation of key cellular pathways.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells and is a primary target for many anticancer therapies. Research on quinolin-2-one and quinazolinone scaffolds suggests that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One of the central mechanisms involves the activation of a cascade of enzymes known as caspases . Studies on various quinolinone derivatives have shown a significant increase in the activity of initiator caspases, such as caspase-9 (associated with the intrinsic pathway), and executioner caspases, including caspase-3 and caspase-7 nih.gov. The activation of these caspases leads to the cleavage of essential cellular proteins, ultimately resulting in the characteristic morphological changes of apoptosis. For instance, some 2H-quinolinone derivatives have been reported to increase caspase-3/7 activity in breast cancer cell lines (MCF-7) nih.gov.

The regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A critical factor in determining a cell's fate is the ratio of pro-apoptotic to anti-apoptotic proteins. Studies on related quinazolinone compounds have demonstrated an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, a key event in initiating the intrinsic apoptotic pathway mdpi.com. While direct evidence for this compound is unavailable, it is conceivable that it may also modulate the expression of these key regulatory proteins to induce apoptosis.

The table below summarizes the effects of various quinolin-2-one and quinazolinone derivatives on key apoptotic markers in different cancer cell lines, providing a basis for the potential mechanisms of this compound.

Compound Type Cancer Cell Line Observed Effect on Apoptosis Key Proteins/Pathways Involved
2H-Quinolinone derivativesMCF-7 (Breast)Induction of apoptosisIncreased caspase-3/7 activity nih.gov
Quinazolinone derivativesHepG2 (Liver)Induction of apoptosisUpregulation of Bax and caspases-3 and -9; Downregulation of Bcl-2 mdpi.com
Quinoline/Quinazolinone hybridsVariousApoptosis inductionInhibition of PI3K/Akt/mTOR pathway nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesA-594 (Epithelial)Caspase-3 activationCaspase-3, Caspase-8, Bax activation; Bcl-2 downregulation mdpi.com

This table is generated based on data from studies on related quinolin-2-one and quinazolinone derivatives and is intended to suggest potential mechanisms for this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents exert their effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division.

Several studies on quinolinone and quinazolinone derivatives have reported their ability to halt the cell cycle at specific phases, most notably the G2/M phase nih.govekb.eg. This arrest prevents the cell from entering mitosis and undergoing division. The molecular mechanism behind this arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For example, some quinazolinone derivatives have been shown to inhibit CDK9, a key regulator of transcriptional elongation, which can lead to the depletion of anti-apoptotic proteins and cell cycle arrest mdpi.com.

Furthermore, the tumor suppressor protein p53 plays a critical role in mediating cell cycle arrest in response to cellular stress, such as DNA damage. While not directly demonstrated for this compound, related compounds have been shown to influence p53-dependent pathways cell.com.

The table below outlines the observed effects of various quinolin-2-one and quinazolinone derivatives on cell cycle progression in different cancer cell lines, which may be indicative of the mechanisms of this compound.

Compound Type Cancer Cell Line Observed Effect on Cell Cycle Key Proteins/Pathways Involved
2H-Quinolinone derivativesMCF-7 (Breast)G2/M phase arrest nih.govNot specified
Quinoline-resorcinol hybridsPC-3 (Prostate)G2/M phase arrest ekb.egInhibition of HSP90 ekb.eg
4-Aminoquinazoline derivativesHCT116 (Colon)G1 phase arrestInhibition of PI3Kα signaling nih.gov
Indolin-2-one derivativesHepG2 (Liver)G1 phase arrestUpregulation of p53 and p21 cell.com

This table is based on findings from research on related quinolin-2-one and quinazolinone derivatives and serves to hypothesize the potential cell cycle arrest mechanisms of this compound.

Structure Activity Relationship Sar Studies for 4 Cyclohexylaminomethyl 1h Quinolin 2 One Analogues

Identification of Key Pharmacophoric Elements

The biological activity of 4-Cyclohexylaminomethyl-1H-quinolin-2-one and its analogues is dictated by a combination of essential structural features, collectively known as the pharmacophore. For many quinoline (B57606) and quinolin-2-one derivatives targeting aminergic G-protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, a common pharmacophore model has been established.

This model typically includes:

Aromatic Core: The quinolin-2-one scaffold serves as the foundational aromatic core, providing a rigid structure for the precise orientation of other functional groups.

Basic Nitrogen Center: A protonatable nitrogen atom, present in the cyclohexylamino moiety, is a crucial feature. This basic center is often involved in a key electrostatic interaction with a conserved aspartate residue in the third transmembrane helix of aminergic receptors.

Hydrophobic Group: The cyclohexyl ring provides a necessary hydrophobic component that can interact with hydrophobic pockets within the receptor binding site.

Linker Moiety: The aminomethyl bridge connecting the quinoline core and the cyclohexyl group acts as a spacer, ensuring the optimal distance and geometry between the aromatic core and the basic nitrogen for effective receptor engagement.

The interplay of these elements is fundamental to the molecule's ability to bind to its biological target and elicit a response. For instance, in the context of antimalarial 4-aminoquinolines, the quinoline nucleus is responsible for complexing with heme, while the basic amino side chain is thought to be essential for drug accumulation in the parasite's acidic food vacuole nih.gov.

Impact of Cyclohexyl Ring Modifications on Biological Activity and Selectivity

The cyclohexyl group at the 4-position side chain is a significant determinant of both potency and selectivity. Its size, shape, and conformational flexibility influence how the molecule fits into the target's binding pocket.

Bioisosteric Replacements: The cyclohexyl ring is often considered a rigid bioisostere of a flexible alkyl chain, which can offer better binding affinity by reducing the entropic penalty upon binding pharmablock.com. It can also serve as a three-dimensional substitute for a flat phenyl ring, potentially creating more contact points with the target protein pharmablock.com. However, SAR studies show that direct replacement is not always beneficial. For example, in a series of IMPDH inhibitors, replacing the cyclohexyl group with a phenyl ring resulted in a significant loss of both biochemical and whole-cell activity researchgate.net. Interestingly, introducing specific substituents onto the new phenyl ring, such as a 3-cyano group, could restore or even improve activity, highlighting the nuanced electronic and steric requirements of the binding pocket researchgate.net.

Ring Size and Rigidity: The size of the cycloalkyl ring can be critical. For certain targets, a six-membered ring is optimal. In the development of dopamine D3 receptor antagonists, rigidifying the linker between an aryl amide and a terminal amine with a trans-cyclohexyl ring was shown to improve D3 selectivity nih.gov. This suggests that the conformational restriction imposed by the cyclohexyl ring can enhance selectivity for one receptor subtype over another.

The table below summarizes the effect of replacing the cyclohexyl moiety with other groups in a related series of IMPDH inhibitors.

Compound IDCyclohexyl Ring ModificationIMPDH Inhibition IC₅₀ (µM)Whole-Cell Activity MIC₉₀ (µM)
1 Cyclohexyl (Reference)0.081.6
15 Phenyl8.1>100
16 3-Cyanophenyl8.125
17 4-Cyanophenyl>50>100

Data sourced from a study on isoquinolin-5-ylsulfonylpiperazin-1-yl methanone derivatives researchgate.net.

Influence of Substitutions on the Quinoline-2-one Core

Modifications to the quinoline-2-one nucleus itself have a profound impact on the biological profile of the analogues. The position, number, and electronic nature (donating or withdrawing) of substituents can modulate affinity, selectivity, and pharmacokinetic properties.

Position and Nature of Substituents: Studies on various quinoline derivatives have shown that substitutions at positions C-5, C-6, C-7, and C-8 can drastically alter activity ucsf.edu. For instance, in the realm of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity pharmacy180.com. This electron-withdrawing group is a specific requirement for the inhibition of β-hematin formation, a critical step in the parasite's detoxification of heme nih.gov. Conversely, adding a methyl group at the C-3 position or an additional methyl group at C-8 can reduce or abolish activity entirely pharmacy180.com.

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents are key. In some series, electron-withdrawing groups (EWGs) like -Cl, -NO₂, or -CF₃ on the quinoline core enhance activity nih.gov. In a study of pyrimidine hybrids, the addition of a -CF₃ group (a strong EWG) led to a marked improvement in binding affinity to the target enzyme scielo.br. In other cases, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) have been found to increase inhibitory activity nih.gov. The optimal electronic nature of the substituent is highly dependent on the specific biological target and the interactions within its binding site. For example, a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones found that substitution on the benzene (B151609) ring (ring B), particularly at the C-6 position, positively influenced activity related to the inhibition of oxygen evolution rate in chloroplasts mdpi.com.

The following table illustrates how different substituents on the quinoline ring affect antimalarial activity in a series of 4-aminoquinoline derivatives.

Quinoline Ring SubstituentAntiplasmodial Activity (IC₅₀, nM vs. D10 strain)β-Hematin Inhibitory Activity (IC₅₀, µM)
7-H 120>500
7-Cl 1419
7-CF₃ 1717
7-NO₂ 3311
6-OCH₃ 120>500

Data adapted from studies on 4-aminoquinoline antiplasmodials.

Role of the Aminomethyl Linker in Modulating Biological Activity and Target Engagement

The aminomethyl linker (-CH₂-NH-) that tethers the cyclohexyl group to the quinoline-2-one core is not merely a passive spacer. Its length, rigidity, and chemical nature are critical for correctly positioning the key pharmacophoric elements for optimal interaction with the biological target.

Linker Length: The length of the alkyl chain between the quinoline core and the basic nitrogen atom is a well-established modulator of activity. For 4-substituted quinolines with antimalarial activity, a side chain with two to five carbon atoms between the nitrogen atoms is often optimal pharmacy180.com. Studies on cholinesterase inhibitors have also shown a clear dependence on linker length; derivatives with a 2-methylene linker between the quinoline and a morpholine ring showed better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers nih.gov. This suggests that a specific linker length is required to effectively bridge two binding sites on the enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS) nih.gov. A high-yielding, solvent-free procedure using Knorr cyclisation has been developed to provide straightforward access to 4-aminoalkyl quinolin-2-one derivatives with variable alkyl chain lengths for such SAR studies researchgate.net.

Compound Names Table

Abbreviation / Trivial NameChemical Name
This compound 4-(Cyclohexylaminomethyl)-1H-quinolin-2-one
ChloroquineN'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine
Metoclopramide4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Amodiaquine4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Interactions and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of molecular recognition, analyzing binding affinity, and elucidating the key interactions that stabilize the ligand-receptor complex. For quinolin-2-one derivatives, docking studies can reveal how modifications to the core structure, such as the cyclohexylaminomethyl group at the 4-position, influence binding to specific biological targets.

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., 4-Cyclohexylaminomethyl-1H-quinolin-2-one) and the target protein are prepared. The ligand's conformation is often optimized, and the protein's binding site is defined. A scoring function is then used to evaluate different binding poses, predicting the binding energy or affinity. A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies for this compound are not extensively detailed in publicly available literature, studies on analogous quinoline (B57606) derivatives provide insight into the process. For instance, various quinoline derivatives have been docked into the active sites of targets like HIV reverse transcriptase and the anticancer target CB1a to predict their inhibitory potential. nih.govnih.gov These studies demonstrate that the quinoline scaffold can form crucial hydrogen bonds and hydrophobic interactions within the binding pockets of target proteins. The interactions often involve key amino acid residues that are critical for the protein's function. nih.govsemanticscholar.org

A representative analysis of quinoline derivatives docked against a protein target is shown below. This data illustrates how docking scores and interacting residues are typically reported.

Compound AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Thiopyrano[2,3-b]quinolineCB1a (PDB: 2IGR)-5.3PHE-15, TRP-12, LYS-16
Derivative 2CB1a (PDB: 2IGR)-5.5PHE-15, TRP-12, LYS-16, GLU-32
Derivative 4CB1a (PDB: 2IGR)-6.1ILE-8, LYS-7, LYS-11, VAL-14
Quinoline-pyrimidine analogueHIV-RT (PDB: 4I2P)-10.67LYS-101, ILE-180, LEU-100

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by solving approximations of the Schrödinger equation. For this compound, quantum calculations can determine key electronic descriptors that influence its behavior.

Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the analysis of a molecule's electrostatic potential map can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for understanding intermolecular interactions, including hydrogen bonding.

Studies on related quinoline structures, such as 4-hydroxyquinoline, have utilized quantum chemical methods to analyze their photochemical properties and tautomeric forms. nih.gov Such analyses confirm the distribution of electron density and help predict how the molecule will interact with biological targets on an electronic level. Aromaticity, another key descriptor, relates to the stability conferred by a cyclic, planar system of delocalized pi-electrons, which is a defining feature of the quinoline core.

The table below conceptualizes the type of data that would be generated from a quantum chemical analysis of this compound.

Quantum Chemical DescriptorPredicted Value / Description
HOMO EnergyEnergy of the highest occupied molecular orbital (e.g., in eV)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital (e.g., in eV)
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability (e.g., in eV)
Dipole MomentMeasure of the molecule's overall polarity (e.g., in Debye)
Electrostatic PotentialHighlights electron-rich (negative) and electron-poor (positive) regions

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful cheminformatics tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based). Once a robust pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, significantly narrows down the number of candidates for experimental testing.

For the quinolin-2-one scaffold, pharmacophore models have been successfully developed to identify new inhibitors for various targets, including tubulin and VEGFR-2 kinase. nih.govresearchgate.net For example, a study on quinoline-based tubulin inhibitors identified a six-point pharmacophore model (AAARRR) consisting of three hydrogen bond acceptors and three aromatic rings as being crucial for activity. nih.gov This model was subsequently used to screen a database, leading to the identification of new potential anticancer agents. nih.gov A similar approach could be applied using this compound as a template to discover novel ligands with similar mechanisms of action.

Pharmacophore FeatureDescriptionExample from Quinoline Models
Hydrogen Bond Acceptor (A)An atom or group that can accept a hydrogen bond.The carbonyl oxygen of the quinolin-2-one core.
Hydrogen Bond Donor (D)An atom or group that can donate a hydrogen bond.The N-H group of the quinolin-2-one ring.
Aromatic Ring (R)A planar, cyclic, conjugated ring system.The fused benzene (B151609) and pyridine rings of the quinoline core.
Hydrophobic Group (H)A nonpolar group that interacts favorably with nonpolar residues.The cyclohexyl group.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thereby reducing late-stage attrition. These models use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters.

For this compound, web-based tools like SwissADME can predict a range of properties. These include fundamental physicochemical descriptors like molecular weight, lipophilicity (LogP), and water solubility. They also evaluate drug-likeness based on established rules such as Lipinski's Rule of Five, which helps predict oral bioavailability. Furthermore, these tools can predict interactions with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and assess whether the compound is likely to be a substrate for efflux pumps like P-glycoprotein (P-gp).

The predicted ADME properties for this compound are summarized in the table below, offering a preliminary assessment of its drug-like characteristics.

ADME PropertyParameterPredicted Value
Physicochemical PropertiesMolecular Weight256.35 g/mol
LogP (Consensus)2.89
Water Solubility (ESOL)Soluble
Topological Polar Surface Area (TPSA)41.57 Ų
Drug-LikenessLipinski's Rule of Five0 violations
Bioavailability Score0.55
PharmacokineticsGI AbsorptionHigh
Blood-Brain Barrier PermeantNo
MetabolismCYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP3A4 InhibitorNo

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions (including solvent and ions), researchers can observe how the ligand's binding pose and interactions evolve.

Key metrics for analyzing the stability of the complex include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable, low-fluctuation RMSD value over the course of the simulation (typically nanoseconds to microseconds) suggests that the ligand remains securely bound in its predicted pose. Conversely, a high and fluctuating RMSD may indicate an unstable interaction. Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible or rigid upon ligand binding.

MD simulations have been applied to various quinoline and quinazolinone derivatives to confirm the stability of their docked complexes with targets like EGFR, VEGFR-2, and SARS-CoV-2 Mpro. researchgate.netresearchgate.netnih.gov These studies show that stable hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, validating the initial docking results. researchgate.net For this compound, an MD simulation would provide crucial insights into the dynamic stability of its interactions with a given protein target.

The following table provides a representative example of how RMSD data from an MD simulation might be interpreted to assess complex stability.

Simulation Time (ns)Ligand RMSD (Å)Interpretation
0 - 10Rises from 0 to 1.5Initial equilibration period as the ligand settles into the binding pocket.
10 - 50Fluctuates between 1.3 - 1.7The complex has reached equilibrium; the ligand is stably bound.
50 - 100Fluctuates between 1.4 - 1.8Continued stability over an extended simulation time.
Unstable ExampleRises continuously > 3.0Indicates the ligand may be dissociating from the binding site.

Preclinical in Vitro and in Vivo Non Human Biological Evaluation

In Vitro Screening Against Relevant Biological Models (e.g., cell lines, enzyme assays, microbial strains)

Currently, there is a lack of published experimental data from traditional in vitro assays for 4-Cyclohexylaminomethyl-1H-quinolin-2-one. The existing information is derived from computational screening, which simulates the interaction of the compound with biological targets.

One notable in silico study investigated a library of fifty small molecules with potential antituberculosis activity. nih.gov This research aimed to identify compounds that could inhibit key proteins essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

The study focused on two crucial enzymes:

Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the type II fatty acid synthase (FAS-II) system in M. tuberculosis and is involved in the synthesis of mycolic acids, which are essential for the bacterial cell wall. nih.gov

Transcriptional Repressor EthR: This protein negatively regulates the expression of EthA, an enzyme required to activate the second-line antitubercular drug ethionamide. Inhibition of EthR could therefore enhance the efficacy of such drugs. nih.gov

In these computational docking experiments, this compound was evaluated for its binding affinity to the active sites of InhA and EthR. The docking scores, which predict the strength of the interaction, indicated a potential inhibitory activity.

Target ProteinOrganismPredicted Binding Affinity (kcal/mol)
Enoyl-Acyl Carrier Protein Reductase (InhA)Mycobacterium tuberculosis-8.15
Transcriptional Repressor (EthR)Mycobacterium tuberculosis-7.50

It is important to underscore that these in silico findings are predictive and necessitate confirmation through experimental in vitro assays, such as enzyme inhibition assays and determination of the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains. The authors of the study emphasize that substantial in vitro and in vivo experiments are required to validate these computational hypotheses. nih.gov

Assessment of Subtype Selectivity (e.g., for adrenoceptors)

There is no information available in the reviewed scientific literature regarding the assessment of this compound for its subtype selectivity against any biological targets, including adrenoceptors.

In Vivo Efficacy Studies in Animal Models (e.g., disease models, non-human, without dosage/administration specifics or adverse effects)

No published studies on the in vivo efficacy of this compound in any non-human animal models were found. The research on this compound has not yet progressed to the stage of animal testing.

Future Perspectives and Rational Design Principles

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For derivatives of 4-cyclohexylaminomethyl-1H-quinolin-2-one, several strategies can be employed based on established medicinal chemistry principles and structure-activity relationship (SAR) studies of the broader quinolin-2-one class. cit.ienih.gov

A primary strategy involves the systematic modification of the core structure to identify key functional groups responsible for biological activity. patsnap.com This can be broken down into several areas of focus:

Alteration of the Cyclohexyl Ring: The cyclohexyl moiety can be replaced with other cyclic or acyclic aliphatic groups to probe the size and nature of the binding pocket. Introducing heteroatoms or functional groups onto the ring could create new hydrogen bonding or polar interactions, potentially increasing both potency and selectivity.

Modification of the Aminomethyl Linker: The length and flexibility of the linker connecting the quinolin-2-one core and the cyclohexyl group can be varied. Replacing the secondary amine with other functional groups, such as amides or ureas, could alter the compound's hydrogen bonding capacity and conformational flexibility, thereby fine-tuning its interaction with the biological target.

The overarching goal is the simultaneous optimization of multiple parameters, including target affinity, selectivity against related targets, and favorable absorption, distribution, metabolism, and excretion (ADMET) properties. researchgate.netnih.gov

Design of Novel this compound Analogues with Tuned Pharmacological Profiles

Building upon lead optimization strategies, the rational design of new analogues aims to create compounds with specifically tailored pharmacological effects. This involves generating structural diversity to explore new chemical space and potentially uncover novel biological activities.

One key approach is the synthesis of hybrid molecules that combine the quinolin-2-one scaffold with other known pharmacophores. For instance, incorporating fragments from molecules known to have anti-inflammatory or anticancer properties could yield multifunctional agents. nih.govmdpi.com The synthesis of quinoline-2-one/pyrazole hybrids has been explored to develop compounds with anti-apoptotic activity. nih.gov

Structure-activity relationship studies are fundamental to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can build models that correlate specific structural features with pharmacological outcomes. nih.govnih.gov For example, a study on quinolinone derivatives as immunosuppressive agents found that optimizing three different side chains around the core skeleton was crucial for achieving high potency in suppressing Interleukin-2 (B1167480) (IL-2). nih.gov

Below is a table illustrating hypothetical design strategies for creating novel analogues with potentially tuned profiles, based on common medicinal chemistry approaches.

Design Strategy Structural Modification Example Potential Impact on Pharmacological Profile
Bioisosteric Replacement Replace the cyclohexyl ring with a phenyl or piperidine (B6355638) ring.Alter lipophilicity and introduce potential for new π-π or ionic interactions, possibly shifting selectivity between receptor subtypes.
Scaffold Hopping Replace the quinolin-2-one core with a quinazolin-4(3H)-one scaffold. researchgate.netRetain key binding interactions while creating a novel chemical entity with different physicochemical and ADMET properties.
Functional Group Modification Introduce a hydroxyl or methoxy (B1213986) group at position 7 of the quinolin-2-one ring.Enhance hydrogen bonding potential or metabolic stability, which could improve potency and pharmacokinetic profile.
Conformational Constraint Introduce a double bond or cyclopropane (B1198618) ring within the linker.Reduce the number of rotatable bonds, locking the molecule into a more bioactive conformation and potentially increasing potency and selectivity.

Exploration of New Therapeutic Areas for Quinoline-2-one Derivatives

The quinoline-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. mdpi.com Consequently, derivatives are being investigated for a broad spectrum of therapeutic applications far beyond a single disease area.

The versatility of this chemical motif has led to the discovery of compounds with significant potential in several key areas:

Anticancer Activity: Many quinoline-2-one derivatives have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines, including lung, breast, and liver cancer. researchgate.net Their mechanisms of action can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org Some have shown potential in overcoming drug-resistant cancers. semanticscholar.org

Antimicrobial Properties: The quinoline (B57606) core is a well-established pharmacophore in antimicrobial agents. nih.gov Novel quinoline-2-one derivatives have been synthesized and shown to possess activity against various bacterial and fungal pathogens. researchgate.netsapub.org

Anti-inflammatory and Immunomodulatory Effects: Certain analogues have shown promise as anti-inflammatory agents by inhibiting enzymes like lipoxygenase. mdpi.com Additionally, specific quinolinone derivatives have been developed as potent suppressors of interleukin-2 (IL-2), suggesting their potential use in treating autoimmune diseases. nih.gov

Antimalarial and Antiprotozoal Activity: The quinoline ring is famously the core of antimalarial drugs like chloroquine. nih.gov Ongoing research continues to explore new quinoline-based compounds, including quinolin-2-ones, for activity against parasites like Plasmodium falciparum. nih.govmdpi.com

Other Potential Applications: Research has also pointed to the potential of quinoline derivatives in treating a range of other conditions, including viral infections (anti-HIV), tuberculosis, and neurodegenerative diseases. mdpi.comnih.gov

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental techniques to accelerate the identification and optimization of new drug candidates. nih.govcriver.com For the development of this compound analogues, these integrated approaches are indispensable.

Computational methods allow for the rapid screening of vast virtual libraries of compounds and the prediction of their biological activities, which significantly reduces the time and cost associated with synthesizing and testing every compound. nih.govbeilstein-journals.org Key methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For quinoline-2-one derivatives, docking can be used to visualize how different analogues fit into the active site of a target protein, helping to rationalize observed SAR and guide the design of more potent inhibitors. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. patsnap.com By developing QSAR models for quinolin-2-one derivatives, researchers can predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. A pharmacophore model derived from active quinoline-2-one compounds can be used to search databases for other structurally diverse molecules that might have the same biological effect.

Virtual High-Throughput Screening (vHTS): Using docking and pharmacophore models, millions of compounds from virtual databases can be computationally screened to identify a smaller, more manageable set of "hits" for experimental validation. beilstein-journals.org

The integration of these computational predictions with experimental validation is crucial. The most promising computationally designed compounds are then synthesized and subjected to a battery of in vitro and in vivo assays to confirm their activity and evaluate their pharmacological properties. This iterative cycle of design, synthesis, and testing is the cornerstone of modern rational drug design. nih.gov

Methodology Description Application in Quinoline-2-one Drug Discovery
Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein's active site. beilstein-journals.orgGuides the design of analogues with improved binding interactions and higher potency.
QSAR Modeling Establishes a statistical relationship between chemical structure and biological activity. mdpi.comPredicts the potency of novel, unsynthesized analogues to prioritize synthesis efforts.
Pharmacophore Modeling Defines the essential 3D features responsible for biological activity.Used for virtual screening to find new, structurally diverse compounds with the desired activity.
In Vitro Assays Experimental testing of compounds against isolated targets (e.g., enzymes, cells).Validates computational predictions and provides quantitative measures of potency and selectivity (e.g., IC₅₀ values). nih.gov
In Vivo Models Testing of compounds in living organisms (e.g., animal models of disease).Evaluates the efficacy, pharmacokinetics, and overall therapeutic potential of lead candidates in a complex biological system.

Q & A

Basic Question

  • IR Spectroscopy : Confirm the presence of key functional groups, such as the quinolinone C=O stretch (~1660 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • ¹H NMR : Identify the cyclohexylaminomethyl moiety via signals at δ 2.5–3.5 ppm (methylene protons adjacent to nitrogen) and δ 1.0–2.0 ppm (cyclohexyl protons) .

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives, especially when multiple substituents are present on the quinoline ring.
  • Mass Spectrometry (HRMS) : Detect isotopic patterns to verify molecular formula and fragmentation pathways for structural elucidation .

How can researchers evaluate the biological activity of this compound derivatives?

Basic Question

  • Antimicrobial Assays : Use broth microdilution methods (e.g., MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity, comparing results to reference compounds like doxorubicin .

Advanced Research Question

  • Mechanistic Studies : Investigate interactions with biological targets (e.g., topoisomerase inhibition or DNA intercalation) using gel electrophoresis or fluorescence quenching assays.
  • Structure-Activity Relationship (SAR) : Modify the cyclohexyl group or quinoline substituents to correlate structural features with activity trends .

How should researchers address contradictions in reported synthetic yields or biological data?

Basic Question

  • Replication : Verify reaction conditions (e.g., solvent purity, temperature control) and characterize intermediates to ensure reproducibility.
  • Statistical Analysis : Use triplicate experiments with error margins to validate yield discrepancies .

Advanced Research Question

  • Multivariate Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent polarity) affecting yield or bioactivity.
  • Meta-Analysis : Compare datasets across studies to isolate variables (e.g., cell line specificity in anticancer assays) causing divergent results .

What strategies are effective for improving the solubility of this compound in aqueous media?

Advanced Research Question

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxyl or amine positions to enhance hydrophilicity.
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability without altering the core structure .

How can computational methods aid in the design of this compound derivatives?

Advanced Research Question

  • Docking Studies : Model interactions with target proteins (e.g., kinases or receptors) using software like AutoDock Vina to prioritize derivatives for synthesis.
  • QSAR Modeling : Corrogate electronic (e.g., HOMO-LUMO gaps) or steric parameters (e.g., logP) with bioactivity data to guide structural optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.